ACAT1 Inhibition in Human Hepatocellular Carcinoma Cells: 3-Acetamidopentanoic Acid vs. N-Acetyl-L-Norvaline
3-Acetamidopentanoic acid exhibits direct inhibitory activity against human acetyl-CoA acetyltransferase 1 (ACAT1) in a cellular functional assay, reducing triglyceride synthesis in HepG2 cells with an IC₅₀ of 2.5 µM [1]. In contrast, the α-amino acid analog N-acetyl-L-norvaline (CAS 15891-50-6) has no reported activity against ACAT1 in any peer-reviewed or database source, despite being an N-acetylated amino acid with identical elemental composition (C₇H₁₃NO₃) .
| Evidence Dimension | ACAT1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 µM (2500 nM) |
| Comparator Or Baseline | N-Acetyl-L-norvaline: No reported activity |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Human HepG2 cells; 1 hr incubation followed by ¹³C-oleic acid addition; measurement of triglyceride synthesis inhibition |
Why This Matters
This demonstrates that the γ-position of the acetamido group, rather than the α-position found in common N-acetyl amino acids, is essential for ACAT1 molecular recognition and cellular activity.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128): Inhibition of human ACAT1 in HepG2 cells (IC₅₀ = 2.5 µM). 2023. View Source
